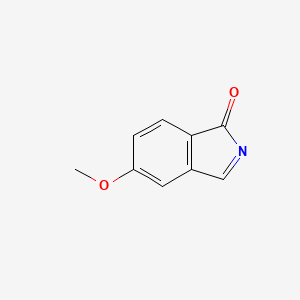

5-Methoxyisoindol-1-one

Description

5-Methoxyisoindol-1-one (CAS: 22246-66-8) is a heterocyclic organic compound with the molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol . Structurally, it consists of an isoindolinone core (a bicyclic system with one nitrogen atom) substituted with a methoxy (-OCH₃) group at the 5-position.

Properties

IUPAC Name |

5-methoxyisoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-12-7-2-3-8-6(4-7)5-10-9(8)11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKVNVTRCRKKOOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyisoindol-1-one typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which can then be further modified to introduce the methoxy group at the 5-position .

Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxyisoindol-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form isoindole-1,3-dione derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as isoindoline derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions include various substituted isoindole derivatives, which can have enhanced biological and chemical properties .

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the antifungal properties of 5-Methoxyisoindol-1-one, particularly in relation to its homolog, 5-methoxyindole. Research indicates that this compound exhibits significant activity against Fusarium graminearum, a pathogen that poses a threat to wheat crops. The compound inhibits the growth and conidia germination of the fungus, suggesting its potential as a biocontrol agent in agriculture .

Mechanism of Action:

- Induces malformation and reactive oxygen species (ROS) accumulation in fungal cells.

- Downregulates genes involved in ROS scavenging, leading to increased oxidative stress within the pathogen .

Neuropharmacological Effects

This compound is structurally related to compounds like 5-MeO-DMT, which has been studied for its effects on mental health. 5-MeO-DMT acts as an agonist at serotonin receptors and has shown promise in reducing symptoms of depression and anxiety . The implications of these findings suggest that this compound may also possess similar neuropharmacological properties.

Clinical Insights:

- Observational studies indicate that psychedelics like 5-MeO-DMT can lead to rapid reductions in anxiety and stress .

- The anti-inflammatory properties associated with these compounds could contribute to their therapeutic effects on mental health disorders .

Synthesis and Derivatives

The synthesis of this compound involves complex chemical processes that yield high-purity products suitable for therapeutic applications. Techniques have been developed to enhance the yield and purity of derivatives like 5-methoxytriptamine, which is linked to potential treatments for conditions such as AIDS and cancer .

Case Study 1: Agricultural Application

In a controlled study, the application of 5-methoxyindole demonstrated a marked reduction in Fusarium graminearum infection rates in wheat crops. The study involved varying concentrations of the compound, revealing a dose-dependent response that highlights its efficacy as a natural fungicide .

Case Study 2: Clinical Research on Mental Health

A clinical trial assessing the effects of 5-MeO-DMT on treatment-resistant depression showed significant improvements in patient outcomes within hours of administration. This suggests that related compounds like this compound could be explored for similar therapeutic benefits in mental health settings .

Mechanism of Action

The mechanism of action of 5-Methoxyisoindol-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Table 1: Key Properties of 5-Methoxyisoindol-1-one and Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | 22246-66-8 | C₉H₉NO₂ | 163.17 | Methoxy at position 5; isoindolinone core |

| 7-Methoxyisoindolin-1-one | 934389-18-1 | C₉H₉NO₂ | 163.17 | Methoxy at position 7; isoindolinone core |

| 5-Methoxy-3,3-dimethylisoindol-1-one | CID 10583876 | C₁₁H₁₃NO₂ | 191.23 | Methoxy at position 5; dimethyl groups at C3 |

| 5-Methoxyisoindoline-1,3-dione | 1344701-44-5 | C₉H₇NO₃ | 177.16 | Methoxy at position 5; two ketone groups |

| 6-Hydroxy-2-methylisoindolin-1-one | 366453-21-6 | C₉H₉NO₂ | 163.17 | Hydroxy at position 6; methyl at position 2 |

Key Observations :

- Positional Isomerism : 7-Methoxyisoindolin-1-one differs only in the methoxy group’s position (7 vs. 5), which can significantly alter electronic properties and biological activity .

- Functional Group Variations : 5-Methoxyisoindoline-1,3-dione contains two ketone groups, making it more electrophilic and reactive compared to the single ketone in this compound .

Mechanistic Insights :

Biological Activity

5-Methoxyisoindol-1-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound, characterized by its isoindole structure with a methoxy group at the 5-position, can be synthesized through various methods, including cyclization reactions and metal-catalyzed processes. The synthetic pathways often involve the use of starting materials such as substituted anilines or isocyanates, leading to the formation of the isoindole framework.

Biological Activities

The biological activities of this compound have been investigated across several studies, revealing promising results in various therapeutic areas:

- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in cancer cells through the activation of specific signaling pathways, including the PI3K/AKT/mTOR pathway .

- Neuropsychiatric Effects : The compound has been noted for its potential neuropsychiatric benefits. In animal models, it demonstrated activity that could be beneficial for treating disorders such as depression and anxiety. The mechanism appears to involve modulation of serotonin receptors, particularly 5HT2C receptors .

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and could be a candidate for treating inflammatory diseases .

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of this compound:

| Biological Activity | Cell Line/Model | IC50 Value | Mechanism |

|---|---|---|---|

| Anticancer | A2780 (ovarian) | 5.5 μM | Apoptosis via ROS production |

| Neuropsychiatric | Rat models | N/A | Modulation of 5HT2C receptors |

| Anti-inflammatory | In vitro (macrophages) | N/A | Inhibition of cytokine release |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Cancer Treatment : A study involving A2780 ovarian carcinoma cells demonstrated that treatment with this compound led to a significant reduction in cell viability, with observed morphological changes indicative of apoptosis. This suggests its potential as a chemotherapeutic agent.

- Neuropsychiatric Research : In a behavioral study using rodent models, administration of this compound resulted in reduced anxiety-like behaviors in elevated plus maze tests. This supports its role as a candidate for further exploration in treating anxiety disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.